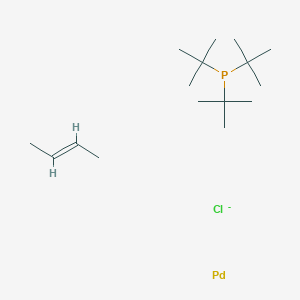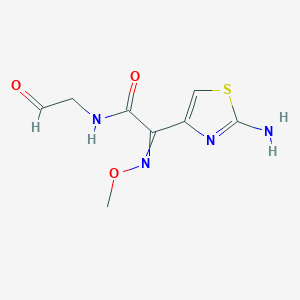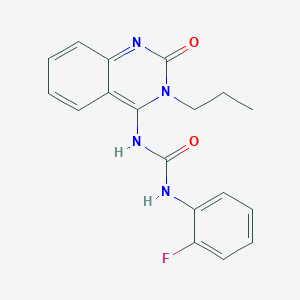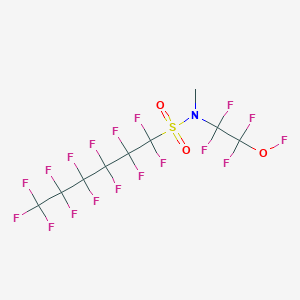
(E)-but-2-ene;palladium;tritert-butylphosphane;chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Chloro(crotyl)(tri-tert-butylphosphine)palladium(II) is a palladium-based organometallic compound with the molecular formula C16H34ClPPd. It is known for its application in various catalytic processes, particularly in cross-coupling reactions. The compound is characterized by its light-yellow to yellow solid form and is typically stored under inert gas at low temperatures to maintain its stability .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Chloro(crotyl)(tri-tert-butylphosphine)palladium(II) typically involves the reaction of palladium(II) chloride with tri-tert-butylphosphine and crotyl chloride. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The product is then purified through recrystallization or other suitable methods to achieve high purity .
Industrial Production Methods
While specific industrial production methods for Chloro(crotyl)(tri-tert-butylphosphine)palladium(II) are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and reagent concentrations, to maximize yield and efficiency. The compound is then packaged and stored under controlled conditions to ensure its stability and quality .
化学反应分析
Types of Reactions
Chloro(crotyl)(tri-tert-butylphosphine)palladium(II) is primarily involved in cross-coupling reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of aryl or vinyl boronic acids with aryl or vinyl halides.
Stille Coupling: This reaction involves the coupling of organotin compounds with aryl or vinyl halides.
Heck Reaction: This reaction involves the coupling of alkenes with aryl halides.
Common Reagents and Conditions
Common reagents used in these reactions include boronic acids, organotin compounds, and alkenes. The reactions are typically carried out in the presence of a base, such as potassium carbonate or sodium phosphate, and under inert atmosphere conditions to prevent oxidation .
Major Products
The major products formed from these reactions are biaryl compounds, styrenes, and other substituted aromatic compounds. These products are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and advanced materials .
科学研究应用
Chloro(crotyl)(tri-tert-butylphosphine)palladium(II) has a wide range of applications in scientific research, including:
Chemistry: It is used as a catalyst in various cross-coupling reactions to form carbon-carbon and carbon-heteroatom bonds.
Biology: It is used in the synthesis of biologically active molecules and natural products.
Medicine: It is involved in the development of new pharmaceuticals and drug candidates.
Industry: It is used in the production of fine chemicals, polymers, and advanced materials.
作用机制
The mechanism of action of Chloro(crotyl)(tri-tert-butylphosphine)palladium(II) involves the generation of an active palladium catalyst species. This active species facilitates the formation of carbon-carbon and carbon-heteroatom bonds through oxidative addition, transmetalation, and reductive elimination steps. The presence of tri-tert-butylphosphine as a ligand enhances the stability and reactivity of the palladium center, making it an effective catalyst for various cross-coupling reactions .
相似化合物的比较
Similar Compounds
Bis(tri-tert-butylphosphine)palladium(0): Another palladium-based catalyst used in cross-coupling reactions.
[1,1’-Bis(diphenylphosphino)ferrocene]dichloropalladium(II): A palladium catalyst with a different ligand system, used in similar reactions.
XPhos Pd G2: A palladium catalyst with a different ligand, known for its high reactivity in cross-coupling reactions.
Uniqueness
Chloro(crotyl)(tri-tert-butylphosphine)palladium(II) is unique due to its specific ligand system, which provides a balance of steric and electronic properties. This makes it particularly effective in certain cross-coupling reactions, offering advantages in terms of reaction rates, yields, and selectivity compared to other palladium catalysts .
属性
分子式 |
C16H35ClPPd- |
|---|---|
分子量 |
400.3 g/mol |
IUPAC 名称 |
(E)-but-2-ene;palladium;tritert-butylphosphane;chloride |
InChI |
InChI=1S/C12H27P.C4H8.ClH.Pd/c1-10(2,3)13(11(4,5)6)12(7,8)9;1-3-4-2;;/h1-9H3;3-4H,1-2H3;1H;/p-1/b;4-3+;; |
InChI 键 |
QHSFJMHDWJRJGB-NXZCPFRHSA-M |
手性 SMILES |
C/C=C/C.CC(C)(C)P(C(C)(C)C)C(C)(C)C.[Cl-].[Pd] |
规范 SMILES |
CC=CC.CC(C)(C)P(C(C)(C)C)C(C)(C)C.[Cl-].[Pd] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![9-(3,5-dimethylphenyl)-1-methyl-3-(2-methylprop-2-enyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B14102575.png)
![8-(3-Chloro-4-methoxyphenyl)-3-(2-ethoxyethyl)-1-methyl-7-phenyl-1,3,5-trihydr o-4-imidazolino[1,2-h]purine-2,4-dione](/img/structure/B14102586.png)

![(E)-N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-2-(p-tolyl)ethenesulfonamide](/img/structure/B14102594.png)
![6-(4-Butylphenyl)-2,4-dimethyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B14102608.png)


![5-[(3-methoxybenzyl)oxy]-2-[4-(4-methoxyphenoxy)-3-methyl-1H-pyrazol-5-yl]phenol](/img/structure/B14102627.png)
![1-(4-Methoxyphenyl)-7-methyl-2-(pyridin-3-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14102635.png)
![2-Butyl-1-(3-propoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14102639.png)
![8-Hydrazinyl-1,3-dimethyl-7-[(4-methylphenyl)methyl]purine-2,6-dione](/img/structure/B14102648.png)
![3-[2-(3,4-dimethylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(2-methylbenzyl)propanamide](/img/structure/B14102656.png)
![2-{[4,5-bis(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1Z)-1-(naphthalen-1-yl)ethylidene]acetohydrazide](/img/structure/B14102659.png)
![N,3-dimethyl-4-oxo-N,1-diphenyl-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B14102663.png)
